1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one, identified by the CAS number 941988-05-2, is a synthetic compound with potential applications in pharmaceutical research. This compound features a complex structure that integrates multiple functional groups, making it a subject of interest in medicinal chemistry.
The compound is classified under organic compounds and specifically falls into the category of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities, including anti-anxiety and antidepressant effects. The molecular formula for this compound is , with a molecular weight of 498.4 g/mol .
The synthesis of 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one typically involves multi-step reactions that include:
Each step requires careful control of reaction conditions such as temperature, solvent, and time to optimize yield and purity.
The molecular structure of 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one can be represented using various chemical notation systems:
InChI=1S/C21H21Cl2N3O3S2/c22-19(23)15-8-6-14(7-9-15)32(28,29)17-10-12-26(13-11-25)21(27)20(24)18(17)16(30)31/h6-12H,10H2,1H3
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl
These representations highlight the compound's complex arrangement of atoms and functional groups, which contribute to its chemical properties and potential biological activity .
The compound can undergo various chemical reactions typical for piperazine derivatives, including:
These reactions can be leveraged in synthetic pathways to develop analogs or derivatives with enhanced properties.
The mechanism of action for 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one is not fully elucidated but can be hypothesized based on its structural components:
Research into similar compounds suggests that modifications in structure can significantly impact their pharmacodynamics and pharmacokinetics.
The physical properties of 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one include:
This compound has potential applications in medicinal chemistry, particularly in developing new therapeutic agents targeting neurological disorders due to its structural similarity to known psychoactive substances. Its unique combination of functional groups may also allow exploration in areas such as:
Continued research into this compound could yield valuable information regarding its efficacy and safety profile in clinical settings .
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: